(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate involves multiple steps, including esterification, protection of amino groups, and the introduction of side chains. For example, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate in the natural product Biotin synthesis, was achieved through a three-step process starting from L-cystine with an overall yield of 67% (Qin et al., 2014).
Molecular Structure Analysis
The structure and properties of compounds containing the tert-butoxycarbonyl group have been extensively studied. For instance, the molecular and crystal structure analysis of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate revealed the conformation-stabilizing function of weak intermolecular bonding in the crystal structure (Kozioł et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate derivatives can be diverse. For example, the synthesis and transformations of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate involved acid-catalyzed reactions with various amines, yielding N-substituted amino propenoates (Baš et al., 2001).
Physical Properties Analysis
The physical properties of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis. The polymorphic forms of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, for instance, demonstrate how crystal packing can influence the physical properties of such compounds (Gebreslasie et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate derivatives, are essential for their effective use in synthetic chemistry. Research on compounds such as tert-butyl aminocarbonate highlights the potential for developing new methodologies for acylating amines, demonstrating the innovative applications of tert-butoxycarbonyl-protected amino acids (Harris & Wilson, 1983).
Scientific Research Applications
- Summary of the Application : This compound is used in the synthesis of dipeptides. It is a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL), which has been found to be useful in peptide synthesis .
- Methods of Application or Experimental Procedures : The Boc-AAILs are synthesized by neutralizing [emim][OH] with commercially available Boc-protected amino acids. The resulting protected AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Safety And Hazards
The safety and hazards associated with “(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate” are not explicitly mentioned in the search results. However, similar compounds are labeled with the GHS07 pictogram and have hazard statements H302-H315-H319-H3354.
Future Directions
The future directions for the use of “(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate” are not explicitly mentioned in the search results. However, given its use in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor2, it may have potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLHVTKGDPVANO-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427337 | |
Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate | |
CAS RN |
77087-60-6 | |
Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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